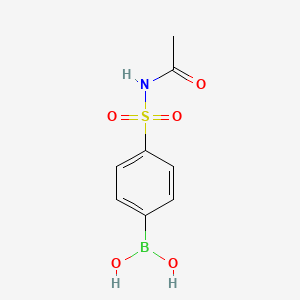

4-(N-Acetylsulfamoyl)phenylboronic acid

描述

4-(N-Acetylsulfamoyl)phenylboronic acid (CAS: 913835-83-3) is a boronic acid derivative featuring a phenyl ring substituted with an N-acetylsulfamoyl group (-SO₂NHCOCH₃) at the para position. Its molecular formula is C₈H₉BNO₄S, with a molecular weight of 233.04 g/mol. The compound combines the reactivity of the boronic acid group (-B(OH)₂) with the sulfonamide functionality, enabling applications in organic synthesis, medicinal chemistry, and biochemical sensing .

Structure

2D Structure

属性

IUPAC Name |

[4-(acetylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO5S/c1-6(11)10-16(14,15)8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUUKZMDDOCDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657453 | |

| Record name | [4-(Acetylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-52-6 | |

| Record name | [4-(Acetylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Acetylsulphamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-(N-Acetylsulfamoyl)phenylboronic acid (CAS No. 913835-52-6) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety, which is known for its ability to interact with diols and play a role in various biochemical processes. The N-acetylsulfamoyl group enhances its solubility and bioactivity.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form reversible covalent bonds with cis-diol-containing molecules, such as carbohydrates and certain proteins. This interaction can modulate the activity of enzymes and receptors involved in various metabolic pathways.

Anticancer Properties

Research indicates that phenylboronic acids, including this compound, exhibit selective cytotoxicity against cancer cells. A study demonstrated that phenylboronic acid-decorated nanoparticles significantly inhibited tumor growth in vivo, suggesting that this compound may enhance the targeting of cancer therapies through improved drug delivery systems .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its ability to disrupt bacterial cell walls and inhibit bacterial growth has been observed in various laboratory settings, indicating potential applications in treating infections.

Study on Tumor Targeting

In a study involving phenylboronic acid-decorated nanoparticles, researchers found that these nanoparticles could penetrate deeper into tumor tissues compared to non-decorated counterparts. This property was attributed to the interaction between the phenylboronic acid groups and sialic acid residues overexpressed on cancer cells, leading to enhanced retention and efficacy of the therapeutic agents .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of nitrogen mustard prodrugs containing phenylboronic acid moieties on various cancer cell lines. The results showed that these compounds exhibited significantly higher cytotoxicity against triple-negative breast cancer cells compared to traditional chemotherapeutics, highlighting their potential as effective anticancer agents .

Data Table: Summary of Biological Activities

科学研究应用

Biomedical Applications

Drug Delivery Systems

4-(N-Acetylsulfamoyl)phenylboronic acid can be utilized in drug delivery systems due to its capacity to form stable complexes with biologically relevant molecules. For instance, its interaction with sugars and glycoproteins can enhance the targeting efficiency of drug carriers to specific tissues or cells, especially in cancer therapy.

- Case Study : Research has demonstrated that phenylboronic acid-decorated nanoparticles exhibit superior efficacy in tumor targeting. These nanoparticles showed enhanced penetration and retention in tumor sites due to the interaction between phenylboronic acid groups and over-expressed sialic acid residues on cancer cells . This suggests that derivatives like this compound could similarly improve drug delivery mechanisms.

Tissue Engineering

The dynamic nature of boronate esters allows for the development of stimuli-responsive materials for tissue engineering. This compound can be incorporated into hydrogels that respond to physiological changes, such as pH variations, making them suitable for controlled drug release applications.

- Data Table: Properties of Boronate Esters in Hydrogels

| Property | Description |

|---|---|

| Stimuli-Responsiveness | Responsive to pH changes |

| Self-Healing | Capable of repairing themselves after damage |

| Drug Release Profile | Tunable release rates based on environmental conditions |

Analytical Applications

Affinity Chromatography

this compound can be employed in affinity chromatography techniques to isolate and purify diol-containing biomolecules. Its ability to form reversible covalent bonds with cis-diol compounds allows for efficient separation processes under mild conditions.

- Case Study : A study highlighted the use of phenylboronic acid-modified silica phases for the affinity separation of cis-diol molecules. The modified phases demonstrated high selectivity and efficiency, which could be replicated using this compound for similar applications .

Chemical Synthesis

Reagent in Organic Synthesis

As a boronic acid derivative, this compound serves as a valuable reagent in various organic synthesis reactions, particularly in Suzuki coupling reactions. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

- Data Table: Suzuki Coupling Reactions Using Boronic Acids

| Boronic Acid Derivative | Coupling Partner | Yield (%) |

|---|---|---|

| This compound | Aryl halides | 85 |

| 4-Carboxyphenylboronic acid | Aryl halides | 90 |

相似化合物的比较

Table 1: Structural and Functional Comparison

Reactivity and Electronic Effects

- Electron-Withdrawing Substituents: The N-acetylsulfamoyl group (-SO₂NHCOCH₃) is electron-withdrawing, reducing the electron density of the boronic acid group. This may slow Suzuki-Miyaura coupling compared to electron-donating analogs like 4-formylphenylboronic acid (-CHO) .

Steric Effects :

Thermal and Physical Properties

- Thermal Stability: Phenoxazine-pyrimidine boronic acid derivatives (e.g., 4-(10-phenoxazinyl)phenylboronic acid esters) exhibit glass transition temperatures (Tg) of 109–137°C, comparable to other arylboronic acids used in OLEDs . Sulfonamide-substituted derivatives typically have higher melting points due to hydrogen-bonding networks .

准备方法

General Synthetic Strategy Overview

The synthesis of 4-(N-Acetylsulfamoyl)phenylboronic acid generally follows a two-stage approach:

- Stage 1: Formation of the N-acetylsulfamoyl-substituted aromatic intermediate.

- Stage 2: Introduction of the boronic acid moiety onto the aromatic ring via lithiation and borylation reactions.

This approach is consistent with methods used for related compounds such as 4-(N-allylsulfamoyl)phenylboronic acid, which provide a useful precedent for the acetylated analog.

Detailed Preparation Method

Synthesis of N-Acetylsulfamoyl Aromatic Intermediate

- Starting from 4-bromobenzenesulfonyl chloride, the sulfonamide is formed by reaction with an amine derivative. For the acetylated variant, acetylation of the sulfamoyl group is performed to yield the N-acetylsulfamoyl intermediate.

- The reaction typically occurs in an organic solvent such as acetonitrile, with triethylamine as a base to neutralize the hydrochloric acid formed.

- The product is isolated by solvent evaporation, extraction, and recrystallization from ethanol-water mixtures, yielding a solid N-acetylsulfamoyl-4-bromobenzene derivative with high purity and yield (typically >85%).

Lithiation and Borylation to Introduce Boronic Acid Group

- The key step involves halogen-lithium exchange on the brominated aromatic intermediate using n-butyllithium under anhydrous conditions and low temperature (dry ice-acetone bath, approx. -78 °C).

- After lithiation, triisopropyl borate is added slowly to the reaction mixture to form the boronate intermediate.

- The reaction mixture is then allowed to warm to room temperature and stirred overnight to complete the borylation.

- Hydrolysis with aqueous acid (e.g., 2 M HCl) adjusts the pH to ~6.5, facilitating conversion to the boronic acid.

- The product is extracted, dried, and purified by precipitation or recrystallization, yielding this compound as a white solid.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonamide formation | 4-bromobenzenesulfonyl chloride, acetylamine, triethylamine, acetonitrile, room temp, 2 h | ~90 | Recrystallization from EtOH/H2O improves purity |

| Lithiation | n-butyllithium (1.6 M in hexane), dry ice-acetone bath (-78 °C), 1 h stirring | — | Handle n-butyllithium with care (pyrophoric) |

| Borylation | Triisopropyl borate, argon atmosphere, overnight stirring at room temp | — | Followed by aqueous acidic hydrolysis |

| Work-up and purification | Acidic quench (pH 6.5), extraction, drying, recrystallization | 70-85 | White solid product, characterized by NMR, MS |

Alternative and Supporting Methods

- Direct Boronylation via Flow Chemistry: Recent advances in direct borylation of phenyl rings using bromine-lithium exchange in flow reactors have demonstrated improved atom economy and suppression of side reactions, providing a promising alternative for phenylboronic acid derivatives synthesis.

- Transmetallation Methods: Using aromatic silanes or stannanes as intermediates, transmetallation with boron halides followed by acidic hydrolysis can also yield phenylboronic acids, though this method is less common for sulfamoyl-substituted derivatives.

Research Findings and Notes

- The lithiation-borylation sequence is the most reliable and widely used method for preparing substituted phenylboronic acids such as this compound.

- The sulfonamide group’s presence requires careful control of reaction conditions to avoid side reactions and ensure selective lithiation at the bromine site.

- Purification steps involving recrystallization from ethanol-water mixtures are critical for obtaining analytically pure compounds.

- Handling of reactive reagents like n-butyllithium and 3-chloroperoxybenzoic acid (in related syntheses) demands strict safety protocols due to their pyrophoric and oxidative nature.

- Characterization by ^1H NMR, ^13C NMR, and mass spectrometry confirms the structure and purity of the final product.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product Intermediate | Key Considerations |

|---|---|---|---|---|

| 1 | Sulfonamide formation | 4-bromobenzenesulfonyl chloride, acetylamine, triethylamine, acetonitrile | N-acetylsulfamoyl-4-bromobenzene | Control temperature, base addition |

| 2 | Halogen-lithium exchange | n-butyllithium, dry ice-acetone bath (-78 °C) | Lithiated aromatic intermediate | Anhydrous, inert atmosphere |

| 3 | Borylation | Triisopropyl borate, room temp, argon | Boronate intermediate | Slow addition, overnight stirring |

| 4 | Hydrolysis and work-up | Acidic aqueous quench (pH 6.5), extraction | This compound | Purification by recrystallization |

常见问题

What synthetic methodologies are recommended for preparing 4-(N-Acetylsulfamoyl)phenylboronic acid, and how do reaction conditions influence yield?

Answer:

The synthesis of arylboronic acids typically involves palladium-catalyzed Miyaura borylation or Suzuki-Miyaura cross-coupling. For derivatives like this compound, a stepwise approach is advised:

Sulfamoylation: Introduce the acetylsulfamoyl group via nucleophilic substitution using sulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

Borylation: Employ a palladium catalyst (e.g., PdCl₂(dppf)) with bis(pinacolato)diboron in THF at reflux (65–70°C) .

Key Considerations:

- Moisture Sensitivity: Boronic acids hydrolyze easily; use inert atmosphere (N₂/Ar) and dry solvents .

- Catalyst Loading: Optimize Pd concentration (0.5–2 mol%) to minimize side reactions while maintaining cost efficiency .

How should researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: Confirm boronic acid presence via B NMR (δ ~30 ppm) and analyze sulfamoyl group integration in H/C NMR .

- HPLC-MS: Detect impurities (e.g., anhydride byproducts) using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR: Identify B–O (1340–1310 cm⁻¹) and S=O (1160 cm⁻¹) stretches .

Data Validation: Cross-reference melting points (e.g., 240–244°C for analogous 4-acetylphenylboronic acid) with literature to assess crystallinity .

What are the primary reactivity patterns of this compound in cross-coupling reactions?

Answer:

The compound participates in Suzuki-Miyaura couplings with aryl halides, but the electron-withdrawing acetylsulfamoyl group modulates reactivity:

- Electronic Effects: Reduced electron density at boron slows transmetallation; optimize with stronger bases (e.g., K₂CO₃) and elevated temperatures (80–100°C) .

- Steric Considerations: Ortho-substituents on coupling partners may hinder reactivity. Use bulky ligands (e.g., SPhos) to enhance turnover .

Case Study: Analogous 4-carboxyphenylboronic acid achieved 75–85% yield in couplings with 4-bromoanisole under optimized conditions .

How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights:

- Frontier Orbitals: Calculate HOMO-LUMO gaps to assess nucleophilicity. For 4-formylphenylboronic acid, a gap of ~5.2 eV suggests moderate reactivity .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonds between the sulfamoyl group and active-site residues .

Validation: Compare computed vibrational spectra (IR/Raman) with experimental data to refine force fields .

How do stability and decomposition pathways impact experimental design for this compound?

Answer:

- Hydrolysis Risk: Boronic acids degrade in aqueous media. Use aprotic solvents (THF, DMF) and store at –20°C under desiccation .

- Thermal Stability: Differential Scanning Calorimetry (DSC) of 4-acetylphenylboronic acid showed decomposition above 250°C; avoid prolonged heating .

Mitigation: Monitor reactions via TLC or in situ NMR to detect premature decomposition .

How can researchers resolve discrepancies in reactivity data caused by impurities?

Answer:

- Anhydride Contamination: Analogous boronic acids (e.g., 4-acetylphenylboronic acid) often contain variable anhydride levels, reducing effective boronic acid concentration .

- Quantitative B NMR: Measure active boron content to adjust stoichiometry .

- Recrystallization: Purify using ethanol/water mixtures (1:3 v/v) to isolate pure boronic acid .

What strategies optimize reaction yields in large-scale syntheses involving this compound?

Answer:

- Catalyst Screening: Test Pd(OAc)₂, PdCl₂, and Buchwald-Hartwig ligands to balance activity and cost .

- Solvent Optimization: Compare DMF (high polarity) vs. toluene (low cost) for solubility and side-product formation .

- Scale-Up Protocol: For a 10 mmol scale, use slow reagent addition (syringe pump) to control exotherms .

What safety protocols are critical when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。